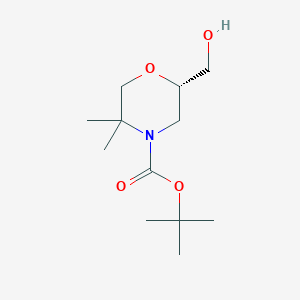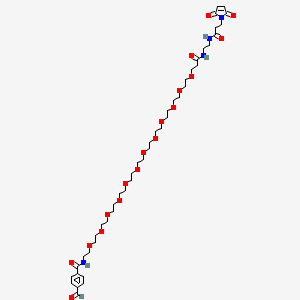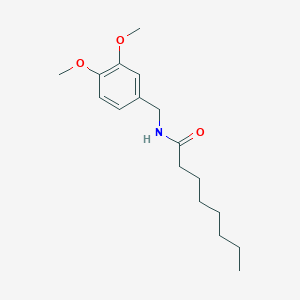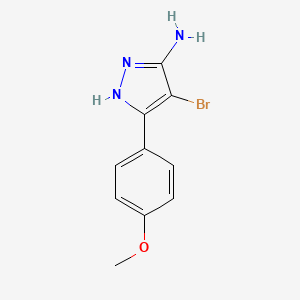
5-(2-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-クロロフェニル)-4-((2-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールは、トリアゾール誘導体類に属する複雑な有機化合物です。この化合物は、クロロフェニル基、ニトロベンジリデン部分、およびチオール基を持つトリアゾール環の存在によって特徴付けられます。
準備方法
合成経路と反応条件
5-(2-クロロフェニル)-4-((2-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールの合成は、通常、複数の工程を伴います。一般的な方法の1つは、トリアゾール環の調製から始まり、その後、クロロフェニル基とニトロベンジリデン基が導入されます。反応条件は、多くの場合、特定の触媒、溶媒、および制御された温度の使用を必要とし、目的の生成物が高収率で純度が高く得られるようにします。
工業生産方法
この化合物の工業生産は、同様の合成経路を伴う場合がありますが、より大規模で行われます。プロセスは、効率性、費用対効果、および安全性のために最適化されています。連続フロー反応器や自動合成などの高度な技術を使用して、生産プロセスを合理化することができます。
化学反応の分析
反応の種類
5-(2-クロロフェニル)-4-((2-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールは、次のものを含むさまざまな化学反応を起こします。
酸化: チオール基は、ジスルフィドまたはスルホン酸を形成するように酸化することができます。
還元: ニトロ基は、特定の条件下でアミン基に還元することができます。
置換: クロロフェニル基は、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬が一般的に使用されます。
還元: パラジウム炭素(Pd/C)などの触媒や水素化ホウ素ナトリウムなどの試薬が使用されます。
置換: アミンやチオールなどの求核剤は、塩基の存在下で使用できます。
生成される主要な生成物
酸化: ジスルフィドまたはスルホン酸。
還元: アミノ誘導体。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
5-(2-クロロフェニル)-4-((2-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を調査されています。
医学: 潜在的な治療的応用が探求されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
5-(2-Chlorophenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
5-(2-クロロフェニル)-4-((2-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールの作用機序には、特定の分子標的および経路との相互作用が含まれます。化合物の構造的特徴により、特定の酵素または受容体に結合し、それらの活性を調節することができます。ニトロベンジリデン部分はある程度の電子移動プロセスに役割を果たす可能性があり、トリアゾール環はさまざまな生物学的分子と相互作用することができます。
類似化合物との比較
類似化合物
- 5-(2-クロロフェニル)-4-((2-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオール
- 5-(2-クロロフェニル)-4-((2-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-オール
- 5-(2-クロロフェニル)-4-((2-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-スルフィド
独自性
5-(2-クロロフェニル)-4-((2-ニトロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールの独自性は、その官能基の組み合わせにあり、それは異なる化学反応性と生物活性をもたらします。特に、チオール基の存在は、この化合物を類似化合物と区別し、その特定の特性と用途に貢献しています。
特性
CAS番号 |
478253-89-3 |
|---|---|
分子式 |
C15H10ClN5O2S |
分子量 |
359.8 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClN5O2S/c16-12-7-3-2-6-11(12)14-18-19-15(24)20(14)17-9-10-5-1-4-8-13(10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
InChIキー |
FINQRMKFTQTLIS-RQZCQDPDSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S,3aR,4R,8aR)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B12045704.png)

![4-hydroxy-N-(5-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12045723.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12045736.png)


![(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045740.png)


![1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline](/img/structure/B12045751.png)

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12045761.png)

